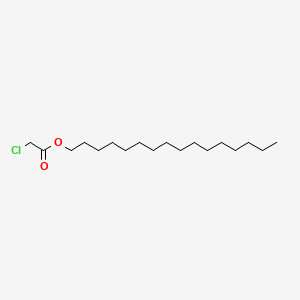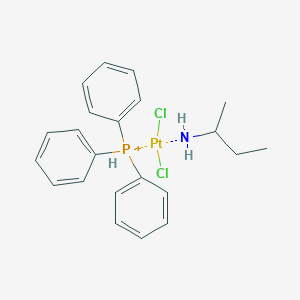
(Methylstannylidyne)tris(thioethylene) tripalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methylstannylidyne)tris(thioethylene) tripalmitate is an organic compound with the molecular formula C55H108O6S3Sn. It is composed of three thioethylene molecules, one tripalmitate molecule, and a methylstannylidyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylstannylidyne)tris(thioethylene) tripalmitate involves the reaction of thioethylene with tripalmitate in the presence of a methylstannylidyne group. The reaction conditions typically include a controlled temperature and pressure environment to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required reaction conditions and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylstannylidyne)tris(thioethylene) tripalmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The methylstannylidyne group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield a variety of substituted derivatives .
Applications De Recherche Scientifique
(Methylstannylidyne)tris(thioethylene) tripalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of (Methylstannylidyne)tris(thioethylene) tripalmitate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) trilaurate
- (Methylstannylidyne)tris(thioethylene) trimyristate
Uniqueness
(Methylstannylidyne)tris(thioethylene) tripalmitate is unique due to its specific combination of thioethylene, tripalmitate, and methylstannylidyne groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
68928-41-6 |
|---|---|
Formule moléculaire |
C55H108O6S3Sn |
Poids moléculaire |
1080.4 g/mol |
Nom IUPAC |
2-[bis(2-hexadecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/3C18H36O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;;/h3*21H,2-17H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
VTWFBCYABBZXOJ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)







![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)

methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)


